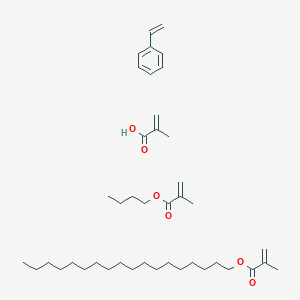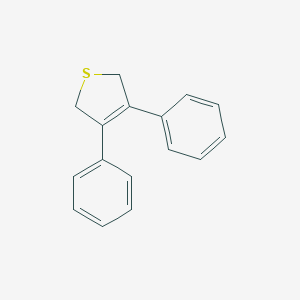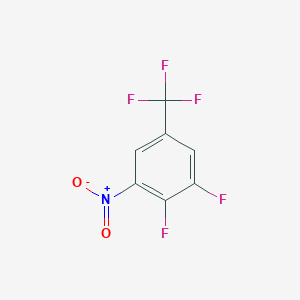
CID 6337993
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium alloy pgc is a compound that consists of palladium combined with other metals to form an alloy. Palladium is a precious metal known for its excellent catalytic properties, making it a valuable component in various industrial and scientific applications. Palladium alloy pgc is particularly noted for its use in catalysis, especially in fuel cells and other energy-related technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palladium alloy pgc can be synthesized using various methods, including chemical reduction, electrodeposition, and mechanical alloying. One common method involves the reduction of palladium salts with reducing agents such as ethylene glycol, formaldehyde, or sodium borohydride. The reaction conditions, such as pH and temperature, are optimized to achieve the desired alloy composition and particle size .
Industrial Production Methods
In industrial settings, palladium alloy pgc is often produced through high-temperature alloying processes. This involves melting palladium with other metals, such as platinum, cobalt, gold, iron, nickel, or copper, in a controlled environment to form a homogeneous alloy. The alloy is then processed into various forms, such as nanoparticles, nanowires, or thin films, depending on the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
Palladium alloy pgc undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly effective in catalyzing the oxygen reduction reaction (ORR), which is crucial in fuel cell technology .
Common Reagents and Conditions
Common reagents used in reactions involving palladium alloy pgc include hydrogen, oxygen, and various organic compounds. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving palladium alloy pgc depend on the specific reaction being catalyzed. For example, in the ORR, the primary product is water, while in carbon-carbon coupling reactions, the products are often complex organic molecules .
Wissenschaftliche Forschungsanwendungen
Palladium alloy pgc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as Suzuki-Miyaura and Heck coupling reactions.
Medicine: Investigated for its potential use in anticancer therapies and antibacterial treatments.
Industry: Utilized in fuel cells, hydrogen storage, and environmental remediation technologies.
Wirkmechanismus
The mechanism by which palladium alloy pgc exerts its effects involves the adsorption of reactant molecules onto the palladium surface, followed by the activation of these molecules through electron transfer processes. This leads to the formation of intermediate species, which then undergo further reactions to form the final products. The molecular targets and pathways involved vary depending on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
Palladium alloy pgc is often compared to other platinum-group metals, such as platinum, rhodium, and ruthenium. While these metals share similar catalytic properties, palladium alloy pgc is unique in its lower cost and higher availability compared to platinum. Additionally, palladium alloy pgc exhibits excellent catalytic activity and stability, making it a valuable alternative to platinum-based catalysts in many applications .
List of Similar Compounds
- Platinum alloy
- Rhodium alloy
- Ruthenium alloy
- Iridium alloy
- Osmium alloy
Eigenschaften
CAS-Nummer |
107373-32-0 |
|---|---|
Molekularformel |
Au2Ca10Ga10Pd76 |
Molekulargewicht |
9580 g/mol |
InChI |
InChI=1S/2Au.10Ca.10Ga.76Pd |
InChI-Schlüssel |
ZHCBILLAIKATBT-UHFFFAOYSA-N |
SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Kanonische SMILES |
[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ca].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Au].[Au] |
Synonyme |
palladium alloy PGC PGC palladium alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)







